4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide typically involves the reaction of 4-fluorobenzylamine with 4-isocyanatobenzamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Scientific Research Applications
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide can be compared with other similar compounds, such as:
4-[(3-fluorophenyl)carbamoylamino]benzamide: This compound has a similar structure but with a fluorine atom at the 3-position instead of the 4-position.
4-[(4-chlorophenyl)carbamoylamino]benzamide: This compound has a chlorine atom instead of a fluorine atom at the 4-position.
4-[(4-methylphenyl)carbamoylamino]benzamide: This compound has a methyl group instead of a fluorine atom at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H14FN3O2 |
---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14FN3O2/c16-12-5-1-10(2-6-12)9-18-14(20)11-3-7-13(8-4-11)19-15(17)21/h1-8H,9H2,(H,18,20)(H3,17,19,21) |
InChI Key |
HWRLKKVFGIAFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)NC(=O)N)F |
Origin of Product |
United States |
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